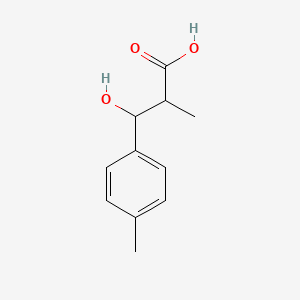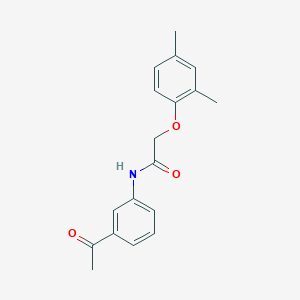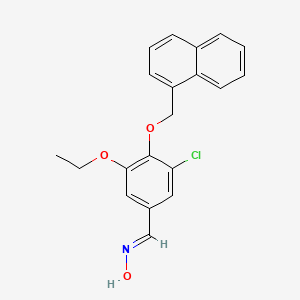
3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid, also known as HMPA, is a chiral building block that has been widely used in the synthesis of various pharmaceuticals and natural products. It possesses a unique structure that makes it a valuable intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Renewable Building Blocks for Polybenzoxazine
Phloretic acid, closely related to the compound , serves as a renewable precursor for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering an eco-friendly alternative to phenol. This approach facilitates the synthesis of bio-based benzoxazine monomers, which can be polymerized to produce materials with promising thermal and thermo-mechanical properties suitable for various applications, from coatings to high-performance composites (Acerina Trejo-Machin et al., 2017).
Chain Extender in Bionanocomposites
The biobased hydroxy acid, 3-(4-Hydroxyphenyl)propionic acid (HPPA), has been used as an organic modifier in layered double hydroxides (LDHs), demonstrating a significant chain extender effect towards the matrix in poly(butylene succinate) (PBS) bionanocomposites. These materials exhibit enhanced thermal stability and mechanical properties due to excellent filler/polymer interfacial interactions, showing potential for fully biodegradable, green materials suitable for various applications including packaging and biomedical devices (Grazia Totaro et al., 2017).
Lipid Peroxidation Product Studies
4-Hydroxy-2-nonenal (HNE), another compound related to the specified chemical structure, is a major product of lipid peroxidation with significant biological implications, including involvement in signaling pathways and disease mechanisms due to its reactivity and cytotoxicity. Understanding the chemistry and analysis of HNE is crucial for elucidating its role in health and disease, offering insights into redox biology and the potential development of therapeutic interventions (C. Spickett, 2013).
Propiedades
IUPAC Name |
3-hydroxy-2-methyl-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-3-5-9(6-4-7)10(12)8(2)11(13)14/h3-6,8,10,12H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGKOUQJTXYGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)
![cyclohexyl [3-({[(2-hydroxyethyl)amino]carbonyl}amino)-4-methylphenyl]carbamate](/img/structure/B5523046.png)
![3,4,4-trimethyl-1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523050.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5523061.png)
![(1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523064.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5523075.png)

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)
![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)
![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)
